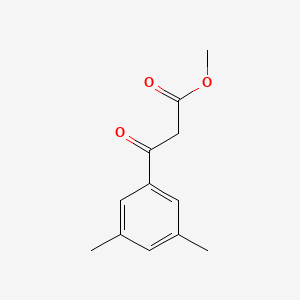

Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate

Description

Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate is a β-ketoester characterized by a methyl ester group and a 3,5-dimethylphenyl substituent attached to the oxopropanoate backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the formation of heterocyclic structures such as pyrazolo-pyrimidinones, which are explored for therapeutic applications . The 3,5-dimethylphenyl group provides electron-donating effects, enhancing the compound's stability and modulating its reactivity in condensation and cyclization reactions. Its synthesis typically involves alkylation or esterification protocols, with purification achieved via column chromatography or trituration .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate |

InChI |

InChI=1S/C12H14O3/c1-8-4-9(2)6-10(5-8)11(13)7-12(14)15-3/h4-6H,7H2,1-3H3 |

InChI Key |

RAQJNYQIAYZOGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Malonate-Based Synthesis via Active Ester Intermediates

A robust method involves the use of substituted benzoic acids (such as 3,5-dimethylbenzoic acid) converted into active esters, which then react with malonate derivatives to form the β-keto ester.

Procedure Summary:

- The corresponding benzoic acid is activated using carbonyldiimidazole in tetrahydrofuran (THF) at room temperature for 12 hours.

- A mixture of magnesium chloride, triethylamine, and potassium monoethyl malonate in acetonitrile is stirred for 4 hours.

- The active ester solution is added dropwise to this mixture at 0 °C.

- The reaction proceeds for 12 hours at room temperature.

- The mixture is quenched with dilute hydrochloric acid, extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography to yield the substituted ethyl 3-oxo-3-phenylpropanoate intermediate.

- Subsequent ester exchange or direct methylation can afford the methyl ester derivative.

This method is adapted from a general procedure for substituted ethyl 3-oxo-3-phenylpropanoates and can be modified to yield methyl esters by changing the malonate ester or performing transesterification.

Michael Addition of Aromatic Phenols to Methyl Acrylate

A patent describes a synthetic route for related methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate compounds that can be adapted for 3,5-dimethylphenyl derivatives:

- The aromatic phenol (e.g., 3,5-dimethylphenol) is treated with sodium methylate in methanol under nitrogen atmosphere.

- Methyl acrylate is slowly added at controlled temperatures (60–75 °C) to perform a Michael addition.

- The reaction mixture is then heated to 80–120 °C to complete the reaction.

- After cooling, the mixture is acidified with acetic acid to pH 5–6, followed by crystallization and filtration to isolate the product.

This method leverages the nucleophilicity of the phenol and the electrophilicity of methyl acrylate to form the propanoate ester with the aromatic substituent.

Esterification of β-Keto Acids

Another approach involves the synthesis of the corresponding β-keto acid followed by esterification:

- The β-keto acid precursor (e.g., 3-(3,5-dimethylphenyl)-3-oxopropanoic acid) is prepared or obtained.

- Esterification is performed using methanol in the presence of concentrated sulfuric acid as a catalyst.

- The reaction typically proceeds under reflux conditions, yielding the methyl ester in high yield (around 84%).

This method is classical and straightforward, suitable when the β-keto acid is readily available.

- The malonate alkylation method provides a controlled route to substituted β-keto esters with good yields and purity, suitable for further functionalization.

- Michael addition methods are advantageous for direct formation from phenolic precursors but require strict control of reaction parameters to avoid side reactions.

- Esterification of β-keto acids is a classical approach but depends on the availability of the acid intermediate.

- Spectroscopic data (NMR, MS) confirm the structure and purity of the products in these methods, with characteristic keto and ester signals observed.

- The choice of method depends on the starting materials available, scale, and desired purity.

Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate can be prepared efficiently by several synthetic routes:

- Activation of 3,5-dimethylbenzoic acid followed by malonate alkylation,

- Michael addition of 3,5-dimethylphenol derivatives to methyl acrylate,

- Esterification of the corresponding β-keto acid.

Each method offers distinct advantages and can be selected based on the synthetic context. The malonate alkylation approach is widely used in research for its reliability and yield, while Michael addition offers a direct route from phenols. Esterification remains a classical and effective method when the acid precursor is accessible.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed:

Oxidation: Formation of 3-(3,5-dimethylphenyl)-3-oxopropanoic acid.

Reduction: Formation of 3-(3,5-dimethylphenyl)-3-hydroxypropanoate.

Substitution: Formation of substituted aromatic derivatives, such as 3-(3,5-dimethyl-4-nitrophenyl)-3-oxopropanoate.

Scientific Research Applications

Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(3,5-dimethylphenyl)-3-oxopropanoic acid, which can then interact with biological targets. The aromatic ring and the oxo group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The aromatic substituents on the β-ketoester scaffold significantly influence electronic properties, solubility, and reactivity. Key analogues include:

- Methyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate: The methoxy groups are stronger electron-donating groups (EDGs) than methyl, increasing electron density on the aromatic ring.

- Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate: Fluorine atoms act as electron-withdrawing groups (EWGs), reducing ring electron density. This deactivation stabilizes the compound against electrophilic attacks but may favor nucleophilic substitutions. Fluorine’s electronegativity also impacts keto-enol tautomerism, altering reaction pathways in heterocycle synthesis .

- Methyl 3-(3,5-dinitrophenyl)-3-oxopropanoate: Nitro groups are strong EWGs, rendering the aromatic ring highly electron-deficient. This promotes reactivity in nucleophilic aromatic substitutions but reduces stability under acidic or reducing conditions. Such compounds are often used in explosives or specialized syntheses requiring robust electron-deficient intermediates .

Ester Group Variations

The choice of ester group (methyl vs. ethyl) affects hydrolysis rates and steric accessibility:

- Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (MK1): The ethyl ester provides greater steric hindrance, slowing hydrolysis compared to the methyl analogue. This enhances stability in protic environments, making it preferable for multi-step syntheses requiring prolonged reaction times. For example, MK1 reacts with 3-amino-5-methylpyrazole in acetic acid to yield pyrazolo-pyrimidinones in 59% yield .

- Methyl Esters : Methyl groups undergo faster hydrolysis, advantageous in reactions requiring rapid ester cleavage. However, this may limit their utility in long-duration syntheses .

Research Findings and Data Tables

Table 1: Structural Analogues and Substituent Effects

Table 2: Ester Group Variations and Reactivity

Biological Activity

Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHO

- Molecular Weight : Approximately 206.24 g/mol

- Functional Groups : Ester and ketone functionalities contribute to its reactivity.

The presence of a 3,5-dimethylphenyl group enhances its chemical properties, influencing its interactions within biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preliminary studies. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells, such as enzymes and receptors involved in signaling pathways related to inflammation and microbial resistance. Its ester functionality may facilitate hydrogen bonding interactions that enhance these activities .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy against common pathogens.

- Results : Showed significant inhibition of bacterial growth with an IC50 value indicating potent activity against Gram-positive bacteria .

-

Anti-inflammatory Study :

- Objective : To assess the anti-inflammatory potential using in vitro models.

- Results : Demonstrated a reduction in inflammatory markers when treated with the compound, suggesting its utility in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Moderate | Enzyme inhibition |

| Compound A (e.g., Pyrazolopyrimidine) | Moderate | High | Receptor modulation |

| Compound B (e.g., Triazolidine derivative) | Low | High | Cytokine suppression |

This table provides a comparative overview of this compound alongside other structurally similar compounds, highlighting its unique profile .

Q & A

Q. What are the standard synthetic routes for Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate?

Methodological Answer: The synthesis typically involves alkylidene β-ketoester chemistry. A general protocol (Method A) includes reacting substituted phenyl precursors with methyl acetoacetate derivatives under Lewis acid catalysis. For example, FeCl₃ or AlCl₃ can facilitate cyclization or electrophilic substitution. Key steps:

- Substrate Preparation : Use 3,5-dimethylphenyl ketone derivatives as starting materials.

- Catalysis : FeCl₃ (e.g., 0.1–1.0 equiv) in anhydrous dichloromethane at 0–25°C for 12–24 hours.

- Workup : Purification via column chromatography (hexane/ethyl acetate gradient).

Example Data from Analogous Reactions :

| Compound | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 2e (3,5-dimethoxyphenyl) | FeCl₃ | 24 | 73 |

| 2g (1H-pyrrol-2-yl) | AlCl₃ | 24 | 47 |

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer: Structural validation relies on spectroscopic triangulation :

- ¹H/¹³C NMR : Compare chemical shifts to literature values for analogous compounds (e.g., δ 2.3–2.6 ppm for methyl groups, δ 3.7–3.9 ppm for ester-OCH₃) .

- IR Spectroscopy : Confirm β-ketoester carbonyl stretches (~1730 cm⁻¹ for ester C=O; ~1680 cm⁻¹ for ketone C=O) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₄O₃: 218.0943).

Example NMR Data from Analogous Compounds :

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aryl-CH₃ | 2.3–2.6 (s, 6H) | 21.5, 21.8 |

| Ester-OCH₃ | 3.7–3.9 (s, 3H) | 52.1 |

Advanced Research Questions

Q. How do substituents on the aryl group influence cyclization efficiency in β-ketoester derivatives?

Methodological Answer: Substituent effects are analyzed via electronic and steric parameters :

- Electron-Donating Groups (e.g., -OCH₃) : Enhance cation-π interactions during cyclization, increasing yields (e.g., 73% for 3,5-dimethoxyphenyl vs. 47% for pyrrolyl derivatives) .

- Steric Hindrance : Bulky groups (e.g., -Br, -Cl) reduce reaction rates. Use lower temperatures (0°C) to mitigate side reactions.

- Catalyst Optimization : FeCl₃ outperforms AlCl₃ for electron-rich aryl systems due to stronger Lewis acidity .

Q. Experimental Design :

- Screening : Synthesize derivatives with varied substituents (e.g., -NO₂, -CH₃, -Cl).

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.

Q. How can contradictions in spectroscopic data during derivative synthesis be resolved?

Methodological Answer: Contradictions arise from solvent effects , tautomerism , or impurities . Mitigation strategies:

- Multi-Technique Validation : Cross-check NMR with HSQC/HMBC for connectivity, and HRMS for molecular ion confirmation .

- Crystallography : For ambiguous cases, grow single crystals and solve the structure via X-ray diffraction (e.g., as in ).

- Reference Standards : Compare data with databases like NIST Chemistry WebBook for validated shifts .

Case Study :

A reported δ 3.8 ppm for ester-OCH₃ may shift to δ 3.6 ppm in DMSO-d₆ due to hydrogen bonding. Always note solvent and concentration .

Q. What mechanistic insights explain the role of cation-π interactions in noncanonical cyclizations of β-ketoesters?

Methodological Answer: Cation-π interactions between Lewis acids (e.g., Fe³⁺) and aryl π-systems drive regioselective cyclization. Key steps:

Coordination : Fe³⁺ binds to the β-ketoester carbonyl, polarizing the α-C–H bond.

π-Complexation : The aryl group aligns with the metal center, stabilizing transition states.

Cyclization : Intramolecular attack forms spiro or bridged structures .

Q. Experimental Validation :

- Deuterium Labeling : Track H/D exchange at α-C to confirm acid-catalyzed mechanisms.

- Computational Studies : DFT calculations (e.g., Gaussian 16) model transition-state geometries.

Q. How is this compound applied in multi-step syntheses?

Methodological Answer: The compound serves as a versatile intermediate :

- Peptide Coupling : React with amines via EDCI/HOBt activation to form amides (e.g., as in ).

- Heterocycle Synthesis : Condense with hydrazines or ureas to form pyrazoles or pyrimidines (e.g., ).

Protocol for Amide Formation :

Activation : Mix β-ketoester (1.0 equiv) with EDCI (1.1 equiv) and DIPEA (3.0 equiv) in DMF.

Coupling : Add amine (1.0 equiv), stir at 25°C for 16 hours.

Workup : Extract with ethyl acetate, dry (Na₂SO₄), and concentrate.

Yield Optimization : Use microwave-assisted synthesis to reduce reaction time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.